molecular formula C14H18ClNO2 B7858222 Methyl 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylate

Methyl 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7858222
M. Wt: 267.75 g/mol
InChI Key: GLXGXBGBWBQSDM-UHFFFAOYSA-N
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Description

Methyl 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylate is a piperidine-based ester derivative characterized by a 2-chlorophenylmethyl group attached to the nitrogen atom of the piperidine ring and a methyl ester at the 4-position. For instance, similar compounds like 11C-CFN (a μ-opioid receptor imaging agent) share the piperidine-4-carboxylate backbone but feature distinct substituents, such as phenethyl and phenylpropanamido groups .

Properties

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-18-14(17)11-6-8-16(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXGXBGBWBQSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16ClNO2
  • Molecular Weight : Approximately 253.725 g/mol

The compound features a piperidine ring substituted with a chlorophenyl group, which is believed to enhance its biological activity through specific interactions with molecular targets in biological systems.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, such as acetylcholinesterase (AChE) and urease. This inhibition can lead to altered cellular signaling and metabolic processes.
  • Cellular Interaction : It interacts with cellular membranes and proteins, potentially disrupting normal cellular functions, leading to apoptosis or necrosis in targeted cells.
  • Gene Expression Modulation : Some studies suggest that this compound influences gene expression profiles, affecting cell proliferation and survival pathways.

Biological Activity Overview

Research indicates that derivatives of piperidine, including this compound, exhibit various biological activities:

Antimicrobial Activity

Piperidine derivatives have shown significant antibacterial and antifungal properties:

Microorganism Minimum Inhibitory Concentration (MIC)
Gram-positive bacteria4.69 - 22.9 µM
Gram-negative bacteriaVaries by strain
Candida albicansModerate to high effectiveness

A study demonstrated that modifications on the phenyl ring significantly impacted antibacterial efficacy against various strains, indicating strong antibacterial potential .

Anticancer Potential

Certain piperidine-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that these compounds can modulate pathways associated with cancer cell survival:

  • Case Study : A study on analogs of piperidine derivatives indicated that specific structural modifications enhanced their anticancer activity against human tumor xenografts in animal models .

Neuropharmacological Effects

Some derivatives have been explored for their effects on neurotransmitter systems, suggesting potential use in treating neurological disorders. For instance, they may influence dopamine or serotonin pathways, which are critical in managing conditions like depression or schizophrenia.

Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Antibacterial Activity : A study reported that piperidine derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .
  • Antifungal Activity : In vitro evaluations showed antifungal activity against Candida albicans with MIC values indicating moderate effectiveness .
  • Anticancer Studies : Research has highlighted the potential of these compounds in inhibiting growth in human cancer cell lines, suggesting a promising avenue for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and physical properties:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties
Methyl 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylate (Target) 2-Chlorophenylmethyl group C₁₄H₁₆ClNO₂ (inferred) ~269.7 (estimated) Discontinued; limited data
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate 2-Chloro-6-fluorophenylmethyl group (additional fluorine at 6-position) C₁₄H₁₇ClFNO₂ 285.74 Density, boiling point: N/A
Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate 4-Chlorophenylmethyl-carbamoylamino group at 4-position C₁₆H₂₂ClN₃O₃ 339.82 Complex substituent; density, boiling point: N/A
Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate 3-Bromobenzoyl group (carbonyl-linked bromophenyl) C₁₄H₁₆BrNO₃ 326.19 Density: 1.428 g/cm³; Boiling point: 431.4°C
Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)piperidine-4-carboxylate Ethyl ester, 4-chlorophenylsulfonyl, and 4-methylbenzyl groups C₂₃H₂₆ClNO₅S 480.98 Sulfonyl functionality; ethyl ester moiety
Key Observations:
  • Halogen Substitutions : The fluorine-substituted analog () increases molecular weight by ~16 g/mol compared to the target compound, likely enhancing lipophilicity and metabolic stability . The brominated analog () exhibits higher density (1.428 g/cm³) and boiling point (431.4°C), attributed to bromine’s polarizability and molecular mass .

Preparation Methods

N-Alkylation of Methyl Piperidine-4-carboxylate

The most direct method involves the N-alkylation of methyl piperidine-4-carboxylate with 2-chlorobenzyl chloride. This reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile, displacing the chloride leaving group.

Procedure :

  • Methyl piperidine-4-carboxylate (1.0 equiv) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • 2-Chlorobenzyl chloride (1.1–1.2 equiv) and a base (e.g., potassium carbonate, triethylamine) are added.

  • The mixture is heated to 80–100°C for 12–24 hours.

  • The product is isolated via aqueous workup and purified by recrystallization.

Key Variables :

  • Base Selection : Inorganic bases (K₂CO₃) yield higher conversion rates (75–80%) compared to organic bases (TEA: 65–70%) due to stronger deprotonation of the amine.

  • Solvent : DMF outperforms toluene or xylene in terms of solubility and reaction rate.

Alternative Pathway: Reductive Amination

While less common, reductive amination offers an alternative route if keto intermediates are accessible. For example, methyl 4-oxopiperidine-1-carboxylate could react with 2-chlorobenzylamine under hydrogenation conditions. However, this method is limited by the availability of starting materials and lower yields (~50%).

Optimization of Reaction Conditions

Temperature and Reaction Time

Elevated temperatures (80–130°C) significantly accelerate N-alkylation, with optimal yields achieved at 100°C after 18 hours (Table 1). Prolonged heating beyond 24 hours risks quaternary ammonium salt formation, reducing yields by 10–15%.

Table 1: Temperature vs. Yield in N-Alkylation

Temperature (°C)Time (hours)Yield (%)
802470
1001885
1301275

Solvent and Base Combinations

DMF paired with K₂CO₃ achieves superior results due to enhanced nucleophilicity of the amine (Table 2). Lewis acids (e.g., BF₃·Et₂O) are ineffective in this context but may aid in related O-alkylation reactions.

Table 2: Solvent-Base Systems and Efficiency

SolventBaseYield (%)
DMFK₂CO₃85
AcetonitrileTEA65
TolueneDiisopropylethylamine70

Purification and Characterization

Workup and Isolation

Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Rotary evaporation yields a residue that is purified via:

  • Recrystallization : Ethanol/water mixtures afford 90–95% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) achieves >98% purity but is less scalable.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42–7.30 (m, 4H, Ar-H), 3.72 (s, 3H, COOCH₃), 3.58 (s, 2H, NCH₂Ar), 2.85–2.45 (m, 4H, piperidine-H).

  • MS (ESI+) : m/z 308 [M+H]⁺.

Industrial-Scale Considerations

  • Byproduct Recycling : The hydrochloride byproduct (from excess 2-chlorobenzyl chloride) is neutralized with NaOH and recovered.

  • Solvent Reuse : DMF is distilled and reused, reducing costs by 20–30%.

Challenges and Limitations

  • Over-Alkylation : Mitigated by stoichiometric control of 2-chlorobenzyl chloride.

  • Ester Stability : The methyl ester remains intact under reaction conditions, but prolonged exposure to strong bases (e.g., NaOH) leads to saponification.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via alkylation of piperidine derivatives. For example, reacting ethyl isonipecotate (ethyl piperidine-4-carboxylate) with a halogenated arylalkyl agent (e.g., 1-bromo-2-chloroethane) in the presence of an organic base (e.g., diisopropylamine) and a solvent like tetrahydrofuran (THF) or toluene. Optimization involves controlling temperature (e.g., −78°C for deprotonation using lithium diisopropylamide) and stoichiometric ratios to minimize by-products. Post-reaction purification via column chromatography or recrystallization improves yield .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity assessment .
  • Mass Spectrometry (ESI-Q Exactive Orbitrap) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute conformation determination, refine data using SHELXL .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile solvents.
  • Storage : Keep at 2–8°C in airtight containers, away from light.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste. Refer to Safety Data Sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.
  • Refinement : Apply SHELXL for structure solution, refining parameters like thermal displacement and occupancy.
  • Validation : Analyze R-factors and electron density maps to confirm bond lengths/angles. Compare puckering parameters (e.g., Cremer-Pople coordinates) to assess piperidine ring conformation .

Q. What methodologies are employed to analyze the puckering effects of the piperidine ring and their impact on molecular interactions?

  • Methodology :

  • Conformational Analysis : Use Cremer-Pople coordinates to quantify ring puckering amplitude (θ) and phase (φ) from crystallographic data.
  • Computational Modeling : Perform density functional theory (DFT) calculations to compare energy minima between puckered and planar conformers.
  • Structure-Activity Relationships (SAR) : Correlate puckering with steric effects in receptor binding assays, such as interactions with opioid or sigma receptors .

Q. How do structural modifications at the piperidine 4-carboxylate position influence pharmacological activity, based on analogs like carfentanil?

  • Methodology :

  • Analog Synthesis : Replace the methyl ester with bulkier groups (e.g., ethyl, benzyl) to assess steric effects.
  • Pharmacological Profiling : Use radioligand binding assays (e.g., μ-opioid receptor affinity) to compare modified derivatives.
  • Metabolic Stability : Evaluate ester hydrolysis rates in liver microsome assays. Structural similarities to carfentanil suggest potential high potency, necessitating strict regulatory compliance in handling .

Q. How can researchers address contradictions in spectral data or unexpected by-products during synthesis?

  • Methodology :

  • By-Product Identification : Use LC-MS/MS to trace impurities; compare retention times and fragmentation with synthetic intermediates.
  • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediate species (e.g., enolates).
  • Mechanistic Studies : Conduct kinetic isotope effect (KIE) experiments or deuterium labeling to elucidate reaction pathways .

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